
3,5-Dichloro-6-ethylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-6-ethylpyridin-2(1H)-one is a chemical compound belonging to the pyridine family It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, an ethyl group at the 6th position, and a ketone group at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-ethylpyridin-2(1H)-one typically involves the chlorination of 6-ethylpyridin-2(1H)-one. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are introduced at the 3rd and 5th positions of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-6-ethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 3,5-Dichloro-6-ethylpyridin-2(1H)-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Dichloro-6-ethylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-6-ethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-6-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of an ethyl group.
3,5-Dichloro-2-pyridinol: Lacks the ethyl group and has a hydroxyl group instead of a ketone.
3,5-Dichloro-2-pyridinecarboxylic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
3,5-Dichloro-6-ethylpyridin-2(1H)-one is unique due to the presence of both chlorine atoms and an ethyl group on the pyridine ring, which can influence its reactivity and potential applications. The combination of these substituents can lead to distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C7H7Cl2NO |
|---|---|
Peso molecular |
192.04 g/mol |
Nombre IUPAC |
3,5-dichloro-6-ethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7Cl2NO/c1-2-6-4(8)3-5(9)7(11)10-6/h3H,2H2,1H3,(H,10,11) |
Clave InChI |
MVELPARKKWCMOK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C(=O)N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


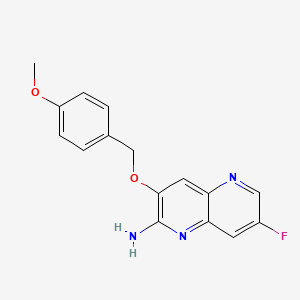


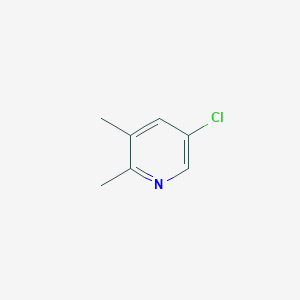

![4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12959690.png)
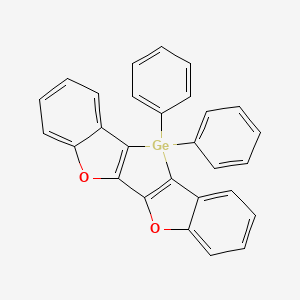
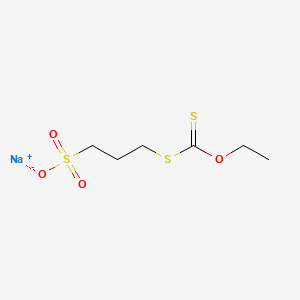
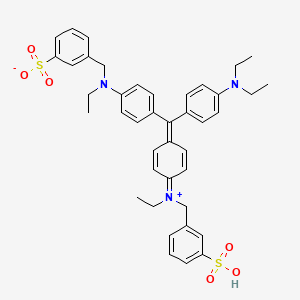



![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)

